Benzenediazonium nitrate

Description

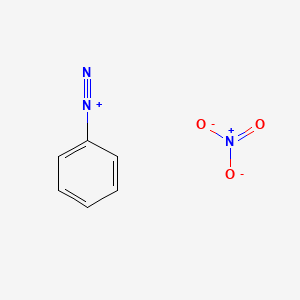

Benzenediazonium nitrate (CAS 619-97-6) is a diazonium salt with the molecular formula C₆H₅N₂⁺·NO₃⁻. Diazonium salts are characterized by the –N₂⁺ group bonded to an aromatic ring, making them highly reactive intermediates in organic synthesis. Benzenediazonium nitrate is primarily used in nitration and coupling reactions due to its ability to release nitro groups or act as an electrophilic arylating agent . Unlike its chloride counterpart (benzenediazonium chloride), the nitrate variant is less hygroscopic and more stable under specific conditions, though it remains thermally sensitive and can decompose explosively at elevated temperatures .

Properties

CAS No. |

619-97-6 |

|---|---|

Molecular Formula |

C6H5N3O3 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

benzenediazonium;nitrate |

InChI |

InChI=1S/C6H5N2.NO3/c7-8-6-4-2-1-3-5-6;2-1(3)4/h1-5H;/q+1;-1 |

InChI Key |

NANSGJDOSRTKBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N.[N+](=O)([O-])[O-] |

Related CAS |

2684-02-8 (Parent) |

Synonyms |

enzenediazonium benzenediazonium chloride benzenediazonium hexafluorophosphate (-1) benzenediazonium ion benzenediazonium nitrate benzenediazonium sulfate (1:1) benzenediazonium sulfate (2:1) benzenediazonium tetrafluoroborate benzenediazonium tetrafluoroborate (-1) benzenediazonium tri-iodide phenyldiazonium compounds |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻)

- Reactivity: Benzenediazonium chloride is more reactive in aqueous media due to the lability of the chloride ion. It readily participates in Sandmeyer and Gomberg-Bachmann reactions to form aryl halides or biaryls. In contrast, benzenediazonium nitrate favors nitration pathways, releasing NO₃⁻ under acidic conditions .

- Stability : The nitrate derivative is less prone to hydrolysis but more sensitive to shock and heat. Benzenediazonium chloride decomposes at ~5°C, whereas the nitrate form is stable up to 25°C but requires careful handling to prevent detonation .

- Applications : Chloride salts are widely used in dye synthesis, while nitrate derivatives are employed in explosives and specialized nitrations (e.g., attaching nitro groups to lignin in fiber treatments) .

Benzoyl Nitrate (C₆H₅CO·O·NO₂)

- Structure and Function : Benzoyl nitrate is an acyl nitrate, contrasting with the aryl diazonium structure of benzenediazonium nitrate. It is a potent nitrating agent that generates dinitrogen pentoxide (N₂O₅) in situ, enabling rapid nitration of aromatic substrates even at low temperatures (-20°C) .

- Mechanistic Differences: Benzenediazonium nitrate decomposes to release nitrosonium (NO⁺) and nitric acid (HNO₃), while benzoyl nitrate forms N₂O₅, which directly nitrates substrates without acid catalysis .

- Efficiency : Benzoyl nitrate achieves higher regioselectivity in nitrations (e.g., favoring ortho-substitution in toluene derivatives) compared to benzenediazonium nitrate, which produces mixed products due to competing coupling reactions .

4-(Hydroxymethyl)benzenediazonium (HMBD) Ion

- Biological Relevance : HMBD, a metabolite of the mushroom toxin agaritine, shares structural similarity with benzenediazonium nitrate but includes a hydroxymethyl substituent. This modification enhances its stability in biological systems, allowing it to interact with DNA and proteins, unlike the labile benzenediazonium nitrate .

- Reactivity: HMBD undergoes enzymatic detoxification, whereas benzenediazonium nitrate decomposes non-enzymatically, posing higher risks of genotoxicity in industrial settings .

Comparative Data Table

| Property | Benzenediazonium Nitrate | Benzenediazonium Chloride | Benzoyl Nitrate | HMBD Ion |

|---|---|---|---|---|

| Molecular Formula | C₆H₅N₂⁺·NO₃⁻ | C₆H₅N₂⁺Cl⁻ | C₆H₅CO·O·NO₂ | C₇H₇N₂O⁺ |

| CAS Number | 619-97-6 | 2698-64-8 | 6782-34-3 | N/A |

| Decomposition Temp | 25°C (explosive) | 5°C | Stable up to 0°C | Stable in vivo |

| Primary Use | Nitration, explosives | Dye synthesis | Aromatic nitration | Toxin metabolite |

| Key Reaction | Releases HNO₃/NO⁺ | Forms aryl halides | Generates N₂O₅ | DNA alkylation |

| Hazard Class | Oxidizer (Class 5.1) | Corrosive (Class 8) | Oxidizer (Class 5.1) | Toxic (Class 6.1) |

| Reference |

Q & A

Q. What is the standard laboratory synthesis protocol for benzenediazonium nitrate, and what safety measures are critical during preparation?

Benzenediazonium nitrate is synthesized by passing nitrous gas (NO) into a cooled aqueous solution of aniline nitrate. The mixture is diluted with ethanol and precipitated by adding excess ether, yielding white, voluminous flakes . Critical precautions include maintaining temperatures below 10°C to prevent premature decomposition, using inert atmospheres, and avoiding friction or impact during handling due to its explosive nature .

Q. How does temperature influence the stability and explosive properties of benzenediazonium nitrate?

The compound detonates at 411°C, but even moderate heating or mechanical shock can trigger explosive decomposition . Stability tests require differential scanning calorimetry (DSC) or controlled heating experiments to identify safe operational thresholds. Storage at sub-ambient temperatures in inert solvents (e.g., ethanol-ether mixtures) is recommended to mitigate risks .

Q. What are the essential safety protocols for handling benzenediazonium nitrate in laboratory settings?

Key protocols include:

- Using blast shields and remote manipulation tools during synthesis.

- Storing in small quantities (<1 g) within shock-resistant containers.

- Prohibiting open flames or sparks in the workspace.

- Implementing emergency cooling baths to quench unintended reactions .

Advanced Research Questions

Q. What mechanistic pathways explain the thermal decomposition of benzenediazonium nitrate?

Thermal decomposition proceeds via a radical chain mechanism initiated by homolytic cleavage of the N–N bond in the diazonium group. This releases nitrogen gas and generates phenyl radicals, which react with nitrate counterions to produce nitrobenzene derivatives and reactive oxygen species. Kinetic studies using time-resolved mass spectrometry or electron paramagnetic resonance (EPR) can elucidate intermediate species .

Q. How can benzenediazonium nitrate be applied in organic synthesis, and what factors optimize its reactivity?

While less common than chloride analogs, benzenediazonium nitrate participates in Meerwein arylation under controlled conditions. Key considerations include:

Q. How do substituents on the benzene ring affect the stability and reactivity of benzenediazonium nitrate derivatives?

Electron-withdrawing groups (e.g., nitro, chloro) increase stability by delocalizing positive charge on the diazonium ion, reducing spontaneous decomposition. Conversely, electron-donating groups (e.g., methyl, methoxy) accelerate degradation. Substituent effects are quantified via Hammett σ constants or computational models (DFT) to predict reaction outcomes .

Q. How should researchers address discrepancies in literature regarding the explosive behavior of benzenediazonium nitrate?

Contradictions often arise from impurities or varying experimental conditions. Reproducibility requires:

- Standardizing synthesis methods (e.g., purity of aniline nitrate).

- Validating decomposition kinetics using multiple techniques (e.g., DSC, impact sensitivity tests).

- Cross-referencing historical data (e.g., Berthelot’s 19th-century studies) with modern hazard databases .

Methodological Notes

- Synthesis Validation : Confirm diazonium formation via FT-IR (N≡N stretch at 2200–2300 cm⁻¹) and elemental analysis .

- Decomposition Analysis : Use adiabatic calorimetry to measure heat release profiles under confinement .

- Safety Testing : Conduct small-scale sensitivity tests (e.g., BAM fall hammer) to classify explosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.